2-Fluoro-5-(4-methylphenyl)benzoic acid
Übersicht
Beschreibung
2-Fluoro-5-(4-methylphenyl)benzoic acid is a synthetic organic compound with the molecular formula C14H11FO2. It is characterized by the presence of a fluorine atom and a methyl group attached to a benzoic acid core.
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 2-Fluoro-5-(4-methylphenyl)benzoic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction. In this reaction, the compound may act as an organoboron reagent, which is transferred from boron to palladium . This process involves the formation of a new carbon-carbon bond, which is facilitated by the palladium catalyst .
Biochemical Pathways
It is known that the suzuki–miyaura cross-coupling reaction, in which this compound may play a role, is widely used in organic synthesis . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.
Result of Action
The result of the action of this compound is likely the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used in the reaction .
Action Environment
The action of this compound, like that of many chemical reactions, can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . .
Biochemische Analyse
Biochemical Properties
2-Fluoro-5-(4-methylphenyl)benzoic acid plays a significant role in biochemical reactions due to its unique structural features. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can affect the compound’s binding affinity to enzymes, proteins, and other biomolecules. For instance, it may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator of enzyme activity . The methyl group can also influence the compound’s hydrophobicity, affecting its interactions with lipid membranes and hydrophobic pockets in proteins.
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. It may influence cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This compound could also affect gene expression by modulating transcription factors or epigenetic regulators . Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of certain metabolites, thereby affecting metabolic flux . Additionally, this compound can modulate gene expression by binding to transcription factors or epigenetic regulators, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. This compound may undergo chemical degradation or metabolic transformation, leading to the formation of metabolites with different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage, inflammation, or organ toxicity . Threshold effects may also be observed, where the compound’s effects become significant only above a certain concentration.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. This compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or conjugated metabolites . These metabolic transformations can affect the compound’s biochemical properties and its interactions with other biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cell membranes by specific transporters, such as organic anion transporters or ATP-binding cassette transporters . Additionally, it may bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound may exhibit specific subcellular localization, which can influence its activity and function. This compound may be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, by post-translational modifications or targeting signals . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-methylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-fluorobromobenzene), organoboron compound (e.g., 4-methylphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(4-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid: Similar in structure but with an additional fluorine atom, which may alter its reactivity and applications.
2-Fluoro-5-(3-methylphenyl)benzoic acid: Differing in the position of the methyl group, which can affect its chemical properties and biological activity.
Uniqueness
2-Fluoro-5-(4-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can offer different reactivity and interactions compared to its analogs .
Biologische Aktivität
2-Fluoro-5-(4-methylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The presence of fluorine atoms can significantly influence the compound's biological activity, pharmacokinetics, and pharmacodynamics. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H12F O2. Its structure features a benzoic acid moiety substituted with a fluorine atom and a para-methylphenyl group, which may enhance its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 232.24 g/mol |
Melting Point | 120-122 °C |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition coefficient) | 3.23 |
The mechanism of action for this compound involves its interaction with various enzymes and receptors. The fluorine atom enhances the compound's electronic properties, potentially increasing its binding affinity to molecular targets. This can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its biological effects.
- Enzyme Inhibition : Studies suggest that fluorinated compounds can inhibit enzymes by forming stable interactions through hydrogen bonding and van der Waals forces.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.
- Anticancer Properties : Fluorinated benzoic acids have been investigated for their anticancer activities. The presence of the fluorine atom may enhance cytotoxicity against cancer cell lines by disrupting cellular processes or inducing apoptosis.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzoic acid derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against pathogenic strains, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that this compound reduced viability in multiple cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was attributed to the compound's ability to interfere with key signaling pathways involved in cell proliferation .
Eigenschaften
IUPAC Name |
2-fluoro-5-(4-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTVYDHFZDUNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681116 | |
Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183641-87-3 | |
Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.